molecular formula C17H17Cl3N2O B11704641 2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide

Cat. No.: B11704641
M. Wt: 371.7 g/mol
InChI Key: PLCLVTHDDNFIOX-UHFFFAOYSA-N
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Description

2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a phenylacetic acid derivative with a trichloroethylamine derivative under controlled conditions.

    Amidation: The intermediate product undergoes amidation with 2-methylphenylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:

    Batch Processing: Reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the trichloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or related derivatives.

Scientific Research Applications

2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide
  • 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide
  • 2-phenyl-N-{2,2,2-trichloro-1-[(2-methoxyethyl)amino]ethyl}acetamide

Uniqueness

2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]acetamide

InChI

InChI=1S/C17H17Cl3N2O/c1-12-7-5-6-10-14(12)21-16(17(18,19)20)22-15(23)11-13-8-3-2-4-9-13/h2-10,16,21H,11H2,1H3,(H,22,23)

InChI Key

PLCLVTHDDNFIOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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